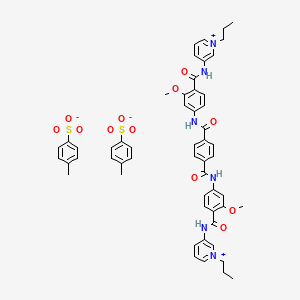
Methyl 5-(diethylamino)-4-hydroxy-5-oxo-4-phenylpentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(diethylamino)-4-hydroxy-5-oxo-4-phenylpentanoate is an organic compound with a complex structure that includes a diethylamino group, a hydroxy group, and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(diethylamino)-4-hydroxy-5-oxo-4-phenylpentanoate typically involves multiple steps. One common method is the Michael addition reaction, where a base-catalyzed reaction between a diethylamino compound and a phenyl-substituted ester is performed . The reaction conditions often include the use of a solvent-free environment and catalytic amounts of base to achieve high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Green chemistry principles, such as solvent-free reactions and the use of catalytic amounts of reagents, are often employed to minimize environmental impact .
化学反応の分析
Types of Reactions
Methyl 5-(diethylamino)-4-hydroxy-5-oxo-4-phenylpentanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols. Substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
Methyl 5-(diethylamino)-4-hydroxy-5-oxo-4-phenylpentanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of Methyl 5-(diethylamino)-4-hydroxy-5-oxo-4-phenylpentanoate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways. For example, it may interact with enzymes involved in oxidative stress and inflammation, leading to changes in cellular responses .
類似化合物との比較
Similar Compounds
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: Known for its use as a green solvent.
(E)-5-(diethylamino)-2-(4-nitrophenyl)methylphenol: Studied for its photophysical properties and biological applications.
Uniqueness
Methyl 5-(diethylamino)-4-hydroxy-5-oxo-4-phenylpentanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
22742-70-7 |
|---|---|
分子式 |
C16H23NO4 |
分子量 |
293.36 g/mol |
IUPAC名 |
methyl 5-(diethylamino)-4-hydroxy-5-oxo-4-phenylpentanoate |
InChI |
InChI=1S/C16H23NO4/c1-4-17(5-2)15(19)16(20,12-11-14(18)21-3)13-9-7-6-8-10-13/h6-10,20H,4-5,11-12H2,1-3H3 |
InChIキー |
RFKKMONNEHJXDH-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=O)C(CCC(=O)OC)(C1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


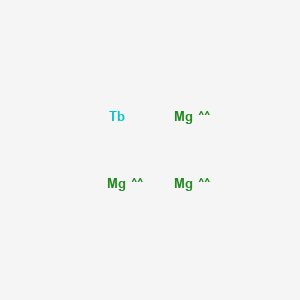
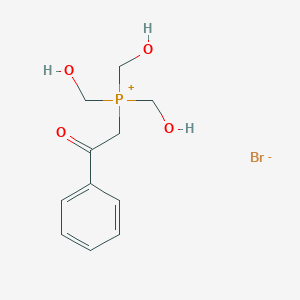

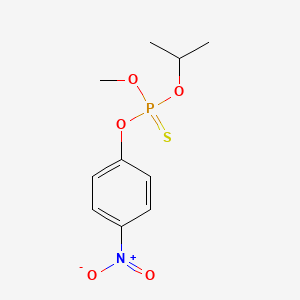

![1,2-Propanediol, 3,3'-[oxybis[(2-hydroxy-3,1-propanediyl)oxy]]bis-](/img/structure/B14712011.png)
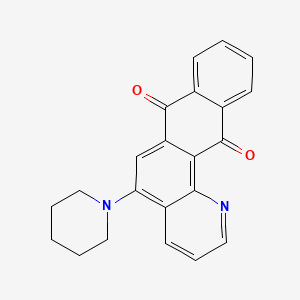
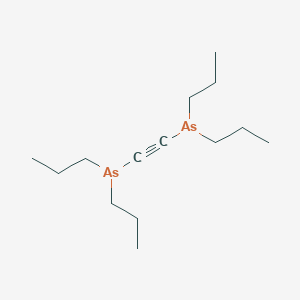
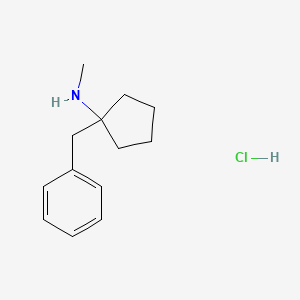


![Ethyl 4-[(E)-({4-[bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)amino]benzoate](/img/structure/B14712057.png)

